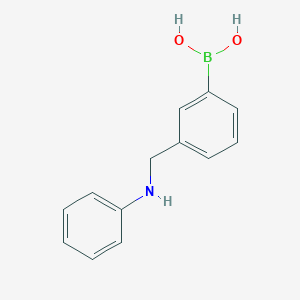

3-((Phenylamino)methyl)phenylboronic acid

Description

3-((Phenylamino)methyl)phenylboronic acid (CAS: 690957-43-8) is a boronic acid derivative featuring a phenylamino-methyl substituent at the meta position of the phenyl ring.

Properties

IUPAC Name |

[3-(anilinomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO2/c16-14(17)12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBQVDRMDKWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674452 | |

| Record name | [3-(Anilinomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690957-43-8 | |

| Record name | [3-(Anilinomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aminomethylation of Phenylboronic Acid Derivatives

- Starting from 3-(aminomethyl)phenylboronic acid hydrochloride, which can be synthesized by reductive amination or nucleophilic substitution on a suitably functionalized phenylboronic acid precursor.

- The phenylamino group is introduced by reaction with aniline or phenylamine derivatives under controlled conditions.

One-Pot Multicomponent Synthesis Using Phenylboronic Acid Catalysis

- Literature reports a one-pot three-component reaction involving aromatic aldehydes, aromatic amines, and phenylboronic acid as a catalyst to form Betti bases, which are structurally related aminomethylated phenyl derivatives.

- This method uses mild reaction conditions and achieves excellent yields, indicating potential for synthesizing this compound analogs by adapting the amine and aldehyde components.

Polymerization and Functionalization Approaches

- 3-((acrylamido)methyl)phenylboronic acid homopolymers have been synthesized via reversible addition-fragmentation chain-transfer polymerization, starting from 3-(aminomethyl)phenylboronic acid hydrochloride.

- The precursor 3-(aminomethyl)phenylboronic acid hydrochloride is prepared by dissolving in NaOH and reacting with acryloyl chloride at low temperature, followed by acidification and filtration to isolate the product.

- This method highlights the availability of 3-(aminomethyl)phenylboronic acid as a key intermediate, which can be further derivatized to this compound by nucleophilic substitution with phenylamine.

Detailed Research Findings and Reaction Conditions

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| Synthesis of 3-(Aminomethyl)phenylboronic acid hydrochloride | 3-(Aminomethyl)phenylboronic acid dissolved in 2.0 M NaOH at 0°C; acryloyl chloride added dropwise; pH adjusted to 1.0 with HCl | Formation of amide intermediate, isolation as white solid | Not explicitly quantified, product isolated by filtration |

| One-pot Betti base synthesis using phenylboronic acid catalyst | Aromatic aldehyde + aromatic amine + 2-naphthol; phenylboronic acid catalyst; ambient conditions | Efficient aminomethylation catalyzed by phenylboronic acid | Excellent yield reported (exact % not specified) |

| Polymerization of 3-(aminomethyl)phenylboronic acid | RAFT polymerization with PBA as pendant group | Formation of functionalized polymers for nanoparticle synthesis | Controlled polymer size and morphology |

These findings demonstrate the versatility of phenylboronic acid chemistry in preparing aminomethylated derivatives under mild and scalable conditions.

Comparative Analysis of Preparation Routes

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Grignard + Trimethyl Borate | Phenylmagnesium bromide | Trimethyl borate, hydrolysis | Anhydrous, inert atmosphere | High (typical for phenylboronic acid) | Classic method for phenylboronic acid |

| Reductive Amination | 3-formylphenylboronic acid | Phenylamine, reducing agent | Mild, aqueous or organic solvent | Moderate to high | Direct introduction of phenylamino methyl group |

| One-pot Betti base synthesis | Aromatic aldehyde, amine, 2-naphthol | Phenylboronic acid catalyst | Ambient temperature | Excellent | Efficient, mild, catalyst recyclable |

| Polymerization route | 3-(aminomethyl)phenylboronic acid hydrochloride | Acryloyl chloride, RAFT agents | Low temperature, controlled polymerization | Controlled polymer size | For nanoparticle functionalization |

Notes on Purification and Characterization

- Products are typically isolated by filtration, recrystallization, or solvent extraction.

- pH adjustment during workup is critical to precipitate the boronic acid derivatives.

- Characterization involves NMR (1H, 13C), HPLC purity checks, and melting point determination.

- Yields vary depending on method but are generally high for well-optimized protocols.

Scientific Research Applications

Chemistry Applications

Building Block in Organic Synthesis

- 3-((Phenylamino)methyl)phenylboronic acid is primarily utilized as a building block in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This reaction is essential for creating complex organic molecules, making this compound valuable in synthetic organic chemistry.

Catalysis

- The compound acts as a catalyst in various industrial processes, enhancing reaction rates and selectivity. Its boronic acid functionality allows it to facilitate reactions involving organohalides and other substrates.

Biological Applications

Anticancer Activity

- Research indicates that derivatives of phenylboronic acids, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells. For example, one study reported an IC50 value of approximately 50 nM for this compound against proteasome activity, suggesting its potential as a lead compound for cancer therapy .

Antimicrobial Activity

- The compound has also been evaluated for its antimicrobial properties. In studies involving beta-lactamase-producing bacteria, it demonstrated synergistic effects when combined with beta-lactam antibiotics. This synergy was particularly noted against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, where it restored the efficacy of antibiotics like meropenem .

Biomedical Applications

Drug Development

- This compound is being explored for its potential in drug development, particularly as a component of boron-containing drugs. Its ability to form covalent bonds with specific biological targets makes it an attractive candidate for therapeutic applications .

Glucose-Sensitive Polymers

- The compound has been incorporated into glucose-sensitive polymer systems that can regulate insulin release in diabetic patients. These polymers respond to changes in glucose levels, providing a self-regulated delivery mechanism that enhances therapeutic efficacy .

Data Tables

| Study | Activity | IC50/EC50 | Target |

|---|---|---|---|

| Study 1 | Anticancer | ~50 nM | Proteasome |

| Study 2 | Antimicrobial | FICI < 0.5 | KPC-2 |

Case Studies

Anticancer Studies

- A notable study reported that phenylboronic acids could induce apoptosis in multiple myeloma cells by inhibiting the proteasome pathway. The compound effectively halted cell cycle progression at the G2/M phase, leading to significant growth inhibition of U266 cells in vitro.

Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of 3-((Phenylamino)methyl)phenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The phenylamino methyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-((Phenylamino)methyl)phenylboronic acid with structurally or functionally related phenylboronic acid derivatives, focusing on synthesis, binding properties, and applications.

Structural and Functional Analogues

Binding Properties

- Neu5Ac (Sialic Acid) Interaction: 3-(Propionamido)phenylboronic acid shows exceptional Neu5Ac binding (K = 37.6 M⁻¹) due to cooperative interactions with the glycerol side chain . Phenylboronic acid (unsubstituted): Lower Neu5Ac affinity (K = 11.6 M⁻¹), with debates on binding sites (α-hydroxycarboxylate vs. glycerol) . this compound: The phenylamino group may enhance binding via H-bonding with Neu5Ac’s carboxylate, but steric hindrance from the methyl spacer could reduce affinity compared to 3-aminophenylboronic acid.

- Sugar Selectivity: PBAs with electron-withdrawing groups (e.g., -CF₃ in 3-(Trifluoromethyl)phenylboronic acid) exhibit higher glucose affinity due to reduced pKa (~7.5 vs. ~8.8 for unsubstituted PBA) . The phenylamino group in the target compound may lower pKa, favoring diol binding at physiological pH.

Critical Analysis of Contradictions and Uncertainties

- Neu5Ac Binding Mechanism: highlights unresolved debates on whether PBAs bind Neu5Ac’s α-hydroxycarboxylate or glycerol moiety. Substituent steric/electronic effects (e.g., phenylamino vs. propionamido) may dictate binding preferences.

- Synthetic Feasibility : Low yields (~10–22%) for biphenyl PBAs () suggest that the target compound’s synthesis may require optimization for practical use.

Biological Activity

3-((Phenylamino)methyl)phenylboronic acid is an organoboron compound characterized by a boronic acid functional group linked to a phenyl ring, which is further substituted with a phenylamino methyl group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique biological activities and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with biological molecules through reversible covalent bonding, particularly with diols and hydroxyl groups. This interaction is crucial in enzyme inhibition and molecular recognition processes.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit serine proteases by forming a complex with the active site serine residue, effectively blocking substrate access and cleavage.

- Signal Transduction Modulation : It may alter the activity of kinases or phosphatases, impacting phosphorylation states of signaling proteins.

- Gene Expression Regulation : Interactions with transcription factors can modulate gene expression, influencing cellular responses and metabolic pathways.

Biological Activity Overview

The biological activities of this compound include anticancer properties, antimicrobial effects, and potential applications in drug delivery systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that boronic compounds can reduce the viability of prostate cancer cells (PC-3) while maintaining the viability of healthy cells.

The compound's mechanism involves the inhibition of phosphoinositide-3-kinase (PI3K), a key player in cancer cell proliferation. Inhibition rates can reach up to 70% at specific concentrations, showcasing its potential as an anticancer agent .

Antimicrobial Properties

This compound also demonstrates antimicrobial activity against various pathogens. Studies have reported that this compound exhibits growth inhibition zones ranging from 7 to 13 mm against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Case Studies

- Cytotoxicity Analysis : A study evaluated the cytotoxic effects of boronic compounds on cancer cells. Compounds similar to this compound were tested against PC-3 cells, showing significant reductions in cell viability compared to healthy fibroblast cells .

- Antimicrobial Testing : In another study, the antimicrobial efficacy of boronic acids was assessed against multiple microorganisms. The results indicated that certain derivatives could inhibit bacterial growth effectively while being less harmful to normal cells .

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of boronic acids, including solubility and stability, significantly influence their bioavailability. The compound's interaction with biological systems can be affected by these factors, which are critical for its therapeutic application.

Q & A

Q. Advanced

- NMR : Monitors boronate ester formation. A shift from ~30 ppm (trigonal BO) to ~10 ppm (tetrahedral B(OH)) confirms complexation .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants () and enthalpy changes () at physiological pH .

- FT-IR : Detects B–O stretching vibrations (1340–1390 cm) and O–H bending in boronate esters .

What are the key considerations when designing cross-coupling reactions involving phenylboronic acid derivatives?

Q. Basic

- Catalyst selection : Pd(PPh) or PdCl(dppf) for aryl halides with electron-withdrawing groups.

- Solvent system : Use DMF or THF for solubility and stability of boronic acids.

- Base optimization : NaCO or CsCO to deprotonate boronic acids and prevent protodeboronation .

How do intramolecular interactions in phenylboronic acid derivatives affect their reactivity and stability in aqueous solutions?

Q. Advanced

- Hydrogen bonding : Hydroxymethyl or amide groups stabilize boronate esters via intramolecular B–O/N coordination, enhancing binding affinity at physiological pH .

- Boroxin formation : Dehydration in anhydrous conditions reduces reactivity. Stabilize with glycerol or mannitol additives .

- Electron-withdrawing substituents : Trifluoromethyl or sulfonyl groups increase Lewis acidity of boron, accelerating ester formation but reducing hydrolytic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.